![molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6](/img/structure/B2990204.png)
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of the estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of estrogen receptors, particularly ERβ, due to its 36-fold selectivity over estrogen receptor alpha (ERα) .
Vorbereitungsmethoden
The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxyphenyl and this compound in the presence of a suitable catalyst . Industrial production methods often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives, which are often used in further research and applications.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a selective antagonist of ERβ, it is used to study the function and regulation of estrogen receptors.
Biology: It helps in understanding the role of estrogen receptors in various biological processes, including cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its binding to the estrogen receptor beta (ERβ), where it acts as a full antagonist. This binding inhibits the activity of ERβ, thereby blocking the effects of estrogen in cells expressing this receptor. The compound does not significantly affect estrogen receptor alpha (ERα), making it highly selective . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
Propylpyrazoletriol (PPT): A selective agonist of ERα.
Methylpiperidinopyrazole (MPP): A selective antagonist of ERα.
(R,R)-Tetrahydrochrysene (R,R-THC): A selective agonist of ERβ.
Diarylpropionitrile (DPN): A selective agonist of ERβ.
The uniqueness of this compound lies in its high selectivity for ERβ over ERα, making it a valuable tool for distinguishing the activities of these two estrogen receptors in various research applications .
Eigenschaften
IUPAC Name |
2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAAKUUJSUKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
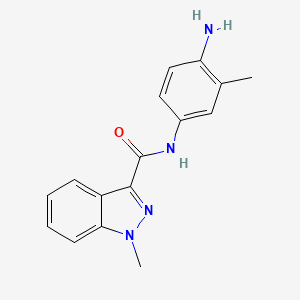
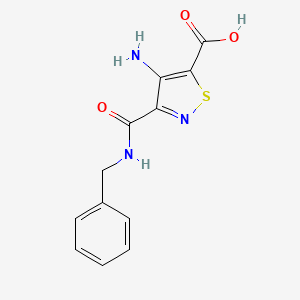
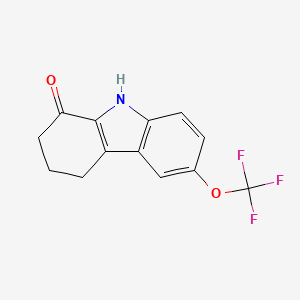
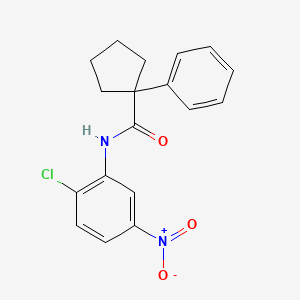
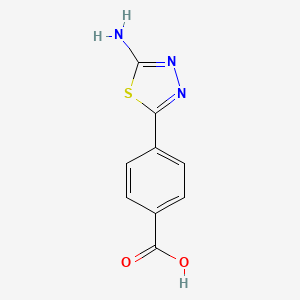
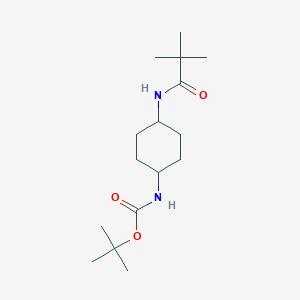
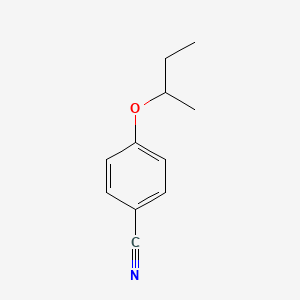

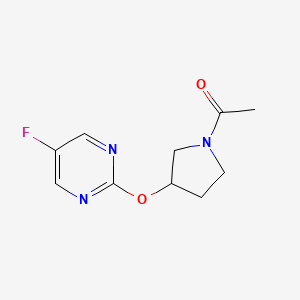
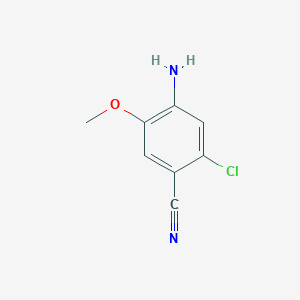
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
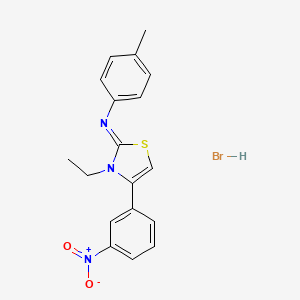
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
